molecular formula C14H24 B1634074 Tetradecahydrophenanthrene CAS No. 2108-89-6

Tetradecahydrophenanthrene

Cat. No. B1634074
CAS RN: 2108-89-6
M. Wt: 192.34 g/mol
InChI Key: GNMCGMFNBARSIY-UHFFFAOYSA-N
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Patent
US06106675

Procedure details

--0.63 g of substrate and 0.1 g charcoal was irradiated for 25 minutes. The reaction gave gases (20.6%) and liquids (11.3%). The products included benzene, toluene, ethylbenzene, styrene, 2-propenylbenzene, cyclohexene, and vinylcyclohexene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:9]=[CH:10][C:11]1C=C[CH:14]=[CH:13][CH:12]=1.C(C1C=CC=CC=1)=CC.C1CCCCC=1.C(C1CCCCC=1)=C>C1(C)C=CC=CC=1.C1C=CC=CC=1>[CH2:7]1[CH:8]2[CH:3]([CH:1]3[CH:12]([CH2:13][CH2:14]2)[CH2:11][CH2:10][CH2:9][CH2:2]3)[CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CCCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1CCCC2C3CCCCC3CCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.